molecular formula C22H32FeP2 B1512823 (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) CAS No. 162412-87-5

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)

Cat. No.: B1512823
CAS No.: 162412-87-5
M. Wt: 414.3 g/mol
InChI Key: QXXSYUGLJIMLFH-VUTIHBPYSA-N
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Description

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a coordination compound that features a phospholane ligand coordinated to an iron(2+) center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) typically involves the reaction of a phospholane ligand with an iron(2+) salt under controlled conditions. The phospholane ligand can be synthesized through a series of steps involving the cyclization of appropriate precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the iron center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the iron center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve the use of ligands such as phosphines or amines under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while reduction reactions may yield iron(0) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of metalloenzymes and their mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center can undergo redox reactions, allowing it to participate in electron transfer processes. The phospholane ligand can stabilize the iron center and modulate its reactivity, making it an effective catalyst in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2,5-dimethylphospholane;iron(2+): Similar structure but lacks the cyclopenta-1,3-dien-1-yl group.

    (2S,5S)-2,5-diethylphospholane;iron(2+): Similar structure with ethyl groups instead of methyl groups.

    (2S,5S)-2,5-diphenylphospholane;iron(2+): Similar structure with phenyl groups instead of methyl groups.

Uniqueness

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is unique due to the presence of the cyclopenta-1,3-dien-1-yl group, which can enhance its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

(2S,5S)-1-cyclopenta-1,4-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2/t2*9-,10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXSYUGLJIMLFH-VUTIHBPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=C[CH-]C=C2)C.CC1CCC(P1C2=C[CH-]C=C2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746195
Record name Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162412-87-5
Record name Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Reactant of Route 2
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Reactant of Route 3
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Reactant of Route 4
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Reactant of Route 5
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Reactant of Route 6
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)

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